molecular formula C11H9BrClNS B1405181 4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole CAS No. 663909-28-2

4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole

Cat. No.: B1405181
CAS No.: 663909-28-2
M. Wt: 302.62 g/mol
InChI Key: GWPWLFORZPYOJL-UHFFFAOYSA-N
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Description

4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole is an organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromomethyl group, a chlorophenyl group, and a methyl group attached to the thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a halogenated ketone and a thiourea derivative. For instance, 2-chloroacetophenone can react with thiourea under acidic conditions to form the thiazole ring.

    Bromomethylation: The bromomethyl group can be introduced through a bromination reaction. This can be achieved by treating the thiazole derivative with bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like carbon tetrachloride or chloroform.

    Methylation: The methyl group can be introduced via a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key considerations include the choice of solvents, reaction temperature, and purification methods such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the thiazole ring or the chlorophenyl group can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are employed.

Major Products

    Substitution: Products include azides, thiocyanates, and ethers.

    Oxidation: Products include aldehydes and carboxylic acids.

    Reduction: Products include reduced thiazole derivatives and dechlorinated phenyl derivatives.

Scientific Research Applications

4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules such as DNA, proteins, and enzymes. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases.

Comparison with Similar Compounds

Similar Compounds

    4-Bromomethyl-2-(2-chlorophenyl)thiazole: Lacks the methyl group on the thiazole ring.

    2-(2-Chlorophenyl)-5-methylthiazole: Lacks the bromomethyl group.

    4-Methyl-2-(2-chlorophenyl)thiazole: Lacks the bromomethyl group.

Uniqueness

4-Bromomethyl-2-(2-chlorophenyl)-5-methylthiazole is unique due to the presence of both the bromomethyl and methyl groups on the thiazole ring, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

4-(bromomethyl)-2-(2-chlorophenyl)-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNS/c1-7-10(6-12)14-11(15-7)8-4-2-3-5-9(8)13/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWPWLFORZPYOJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2Cl)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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